Anti-tricyclo(3.2.0.0(2,4))hept-6-ene
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Overview
Description
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene is a unique organic compound with the molecular formula C7H8 and a molecular weight of 92.1384 g/mol . This compound is characterized by its tricyclic structure, which includes three interconnected rings. The compound’s structure and properties make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-tricyclo(3.2.0.0(2,4))hept-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropane derivatives with suitable reagents to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex structures.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogens, acids, and bases can be used as reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and enzyme activity.
Medicine: Research into potential pharmaceutical applications, including drug design and development, is ongoing.
Mechanism of Action
The mechanism of action of anti-tricyclo(3.2.0.0(2,4))hept-6-ene involves its interaction with molecular targets and pathways within a system. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclo(3.2.0.0(2,4))hept-6-ene: A similar compound with a slightly different structure.
Spiro cyclopropanes: Compounds with related tricyclic structures and similar chemical properties.
Uniqueness
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
79356-83-5 |
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Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
tricyclo[3.2.0.02,4]hept-6-ene |
InChI |
InChI=1S/C7H8/c1-2-5-4(1)6-3-7(5)6/h1-2,4-7H,3H2 |
InChI Key |
DLJZNMLNAZRUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C2C=C3 |
Origin of Product |
United States |
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